Benzo[c]phenanthrene

Chemical Carcinogenesis Polycyclic Aromatic Hydrocarbons Toxicology

Precisely investigate fjord-region PAH toxicology with this Benzo[c]phenanthrene (BcPh) reference standard. Its sterically hindered fjord region drives unique metabolic activation by CYP1B1 and forms non-planar diol-epoxides that preferentially target deoxyadenosine (dA) over deoxyguanosine (dG) — a profile opposite to bay-region analogs like benzo[a]pyrene. Substitution with chrysene or benz[a]anthracene yields non-comparable data. As a potent mammary carcinogen probe in CD rat models and the chiral HPLC benchmark for fjord-region metabolite separation, BcPh is the only fit-for-purpose choice for adenine-targeting carcinogen research.

Molecular Formula C18H12
Molecular Weight 228.3 g/mol
CAS No. 195-19-7
Cat. No. B127203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]phenanthrene
CAS195-19-7
Synonyms3,4-Benzophenanthrene;  Benzo[e]phenanthrene;  Tetrahelicene; 
Molecular FormulaC18H12
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3
InChIInChI=1S/C18H12/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-12H
InChIKeyTUAHORSUHVUKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.51e-08 M

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]phenanthrene (CAS 195-19-7) for Procurement: A Fjord-Region Polycyclic Aromatic Hydrocarbon Reference Standard


Benzo[c]phenanthrene (BcPh), a tetracyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H12 and molecular weight 228.29 g/mol, is an ortho-fused polycyclic arene resulting from the symmetrical fusion of the C1-C2 bonds of two naphthalene units [1]. Unlike its more common bay-region analogs (e.g., benzo[a]pyrene, chrysene, phenanthrene), BcPh possesses a sterically hindered 'fjord' region, a structural feature that profoundly alters its metabolic activation, DNA binding profile, and ultimate biological activity [2]. It is classified by the International Agency for Research on Cancer (IARC) as Group 3 (not classifiable as to its carcinogenicity to humans) based on limited evidence in experimental animals, yet its fjord-region diol-epoxide metabolites are among the most potent tumor initiators of any hydrocarbon diol-epoxide tested [3]. Physicochemical properties include a melting point of 158-160°C, a calculated logP of 5.91, and solubility in nonpolar organic solvents, which inform its handling as a certified reference material for analytical and toxicological research .

Why Generic Substitution of Benzo[c]phenanthrene (CAS 195-19-7) is Scientifically Invalid: The Critical Role of Fjord-Region Stereochemistry


Procurement of a general 'PAH reference standard' or substitution with a bay-region tetracyclic analog (e.g., chrysene, benz[a]anthracene) is scientifically unsound due to the unique stereochemical and biological consequences of BcPh's fjord region. This steric hindrance forces its metabolic diol-epoxide intermediates into non-planar conformations, which dictates a distinct pattern of DNA adduct formation, preferentially targeting deoxyadenosine (dA) over deoxyguanosine (dG) residues—a profile opposite to that of the prototypical bay-region carcinogen benzo[a]pyrene [1]. Furthermore, the catalytic efficiency and regioselectivity of human cytochrome P450 isoforms (notably CYP1A1 vs. CYP1B1) toward BcPh differ markedly from those for other PAHs, and these differences are species-specific, limiting the extrapolation of rodent metabolism data to human risk assessment [2]. Consequently, using a non-fjord analog as a surrogate in analytical, toxicological, or mechanistic studies will yield data that are not comparable and may lead to erroneous conclusions regarding environmental PAH risk or biological mechanism.

Benzo[c]phenanthrene (CAS 195-19-7): Product-Specific Quantitative Evidence for Differentiated Selection


Quantified Tumorigenic Potency: Fjord-Region BcPh Diol-Epoxide vs. Bay-Region BaP Diol-Epoxide in Mammary Carcinogenesis

In a direct comparative study, the fjord-region diol-epoxide of benzo[c]phenanthrene (BcPDE) demonstrated significantly higher mammary tumorigenicity in female CD rats than the bay-region diol-epoxide of the prototypical PAH carcinogen, benzo[a]pyrene (BaPDE). At an equimolar total dose of 12.2 µmol directly injected into mammary fat pads, BcPDE rapidly induced a higher incidence of both fibroadenoma and adenocarcinoma [1].

Chemical Carcinogenesis Polycyclic Aromatic Hydrocarbons Toxicology

Comparative Tumor-Initiating Activity: BcPh Diol-Epoxides Show 24-Fold Higher Potency than BaP Diols on Mouse Skin

Both diastereomeric bay-region diol-epoxides of BcPh were found to be significantly more potent tumor initiators on mouse skin than the corresponding bay-region diols derived from benzo[a]pyrene (BaP) and benz[a]anthracene (BA) [1].

Tumor Initiation Chemical Carcinogenesis PAH

Divergent DNA Adduct Profile: BcPh Diol-Epoxides Show Preferential Binding to Adenine (3:1 dA:dG Ratio) in Contrast to Benzo[a]pyrene

The metabolic activation of BcPh in rodent embryo cell cultures results in a unique DNA adduct profile. In contrast to benzo[a]pyrene (BaP), which primarily forms deoxyguanosine (dG) adducts, the major DNA-binding metabolite of BcPh, (-)-BcPhDE-2, reacts to yield deoxyadenosine (dA) and deoxyguanosine adducts in a ratio of approximately 3:1 [1]. This preference for dA adduction is a hallmark of the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) [2].

DNA Adductomics Genotoxicity Molecular Toxicology

Unique Metabolic Pathway: Human CYP1B1 as the Predominant Catalyst for Fjord-Region Diol-Epoxide Formation from BcPh

Metabolism studies using cDNA-expressed human cytochrome P450 (CYP) isoforms reveal a distinct, complementary two-step activation pathway for BcPh. The formation of the proximate carcinogen, BcPh-3,4-dihydrodiol, is primarily catalyzed by CYP1A1. However, its further oxidation to the ultimate carcinogenic fjord-region diol-epoxide is predominantly catalyzed by CYP1B1 [1]. This contrasts with the activation of many other PAHs where CYP1A1 is the dominant isoform for both steps.

Xenobiotic Metabolism Cytochrome P450 Toxicogenomics

Enhanced DNA Binding Affinity and Reduced Repair Recognition: Computational Evidence for Higher Genotoxic Potential vs. Bay-Region Analogs

Free energy perturbation and molecular dynamics simulations indicate that fjord-region PAHs, including BcPh, form DNA adducts with higher binding affinity and reduced recognition by the nucleotide excision repair (NER) machinery compared to their bay-region counterparts [1].

Computational Toxicology DNA Repair Molecular Dynamics

Analytical Resolution: Baseline Enantiomeric Separation (Rs ≥1.6) of Fjord-Region trans-Dihydrodiol Metabolites Achieved via Chiral HPLC

A validated HPLC method using a cellulose-tris-(N-3,5-dimethylphenylcarbamate) chiral stationary phase achieves baseline separation (Rs ≥1.6) of the enantiomers of trans-dihydrodiol metabolites of BcPh and other fjord-region PAHs. The separation is rapid (within 30 minutes) using an n-heptane-ethanol (9:1, v/v) mobile phase, facilitating direct optical resolution without derivatization [1].

Analytical Chemistry Chiral Chromatography Metabolite Profiling

Evidence-Backed Research and Industrial Applications for Benzo[c]phenanthrene (CAS 195-19-7)


1. High-Sensitivity In Vivo Mammary Carcinogenesis Studies

Given the direct, quantitative evidence of BcPh's fjord-region diol-epoxide (BcPDE) being a potent mammary carcinogen in female CD rats, significantly outperforming the bay-region diol-epoxide of benzo[a]pyrene at an equimolar dose [1], BcPh is the preferred compound for in vivo studies focused on environmental PAH-induced breast cancer. Its use as a positive control or mechanistic probe allows for the investigation of mammary-specific carcinogenic pathways with a sensitivity not achievable with BaP.

2. Investigating dA-Mediated Mutagenesis and Genotoxicity

The unique DNA adduct profile of BcPh, characterized by a ~3:1 ratio of deoxyadenosine (dA) to deoxyguanosine (dG) adducts [2], distinguishes it from most common PAHs like BaP. This makes BcPh an essential tool for researchers investigating the biological consequences and repair of dA adducts. Its use is specifically indicated for studies aiming to understand the mutagenic and carcinogenic mechanisms associated with adenine-targeting carcinogens, a pathway shared by other potent compounds such as DMBA [3].

3. CYP1B1-Mediated Toxicology and Extrahepatic Activation Studies

BcPh's metabolic activation is uniquely dependent on human CYP1B1 for the final, critical conversion to its ultimate carcinogenic diol-epoxide metabolite [4]. This distinct pathway makes BcPh an ideal substrate for in vitro and in vivo investigations of CYP1B1-mediated toxicology. It is particularly relevant for research on PAH activation in extrahepatic tissues (e.g., mammary, lung, prostate) where CYP1B1 expression is often a key determinant of tissue-specific carcinogenic risk.

4. Development and Validation of Chiral Analytical Methods for Fjord-Region PAH Metabolites

The established chiral HPLC method for baseline separation (Rs ≥ 1.6) of BcPh trans-dihydrodiol enantiomers [5] provides a robust analytical framework. BcPh is the reference standard of choice for analytical chemists and toxicologists who are developing, validating, or applying methods for the enantioselective analysis of fjord-region PAH metabolites in complex biological or environmental matrices. Its well-characterized chromatographic behavior under these specific conditions ensures reliable method performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[c]phenanthrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.